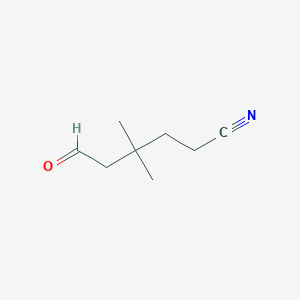

5-Formyl-4,4-dimethylvaleronitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Formyl-4,4-dimethylvaleronitrile is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 5-Formyl-4,4-dimethylvaleronitrile is in organic synthesis as a building block for the preparation of various heterocyclic compounds. Its aldehyde functionality allows it to participate in condensation reactions, such as the formation of imines and Schiff bases. These reactions are crucial in synthesizing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Heterocycles

In a recent study, researchers utilized this compound to synthesize substituted pyridines through a multi-step synthetic route involving condensation reactions with amines. The yields were reported to be high, demonstrating the compound's efficacy as a synthetic intermediate .

Radical Initiator

Another significant application of this compound is as a radical initiator in polymerization processes. Its ability to decompose thermally or photochemically makes it suitable for initiating free radical polymerizations.

Comparison with Other Radical Initiators

| Property | This compound | Azobis(2,4-dimethylvaleronitrile) |

|---|---|---|

| Decomposition Temperature | Moderate | High |

| Solubility | Soluble in organic solvents | Soluble in polar solvents |

| Radical Generation Efficiency | Moderate | High |

The comparative analysis shows that while this compound has moderate efficiency in generating radicals compared to azobis(2,4-dimethylvaleronitrile), it can be advantageous in specific applications where lower temperatures are required .

Photochemical Applications

The compound has also been investigated for its photochemical properties. Studies indicate that under UV light exposure, this compound can undergo isomerization and generate reactive intermediates that can be harnessed for various applications in materials science.

Case Study: UV Stability Analysis

A study conducted on the thermal stability of this compound under UV irradiation revealed significant changes in its thermal characteristics after prolonged exposure. This research highlighted the importance of controlling UV exposure during handling and storage to prevent unwanted decomposition .

Propiedades

Fórmula molecular |

C8H13NO |

|---|---|

Peso molecular |

139.19 g/mol |

Nombre IUPAC |

4,4-dimethyl-6-oxohexanenitrile |

InChI |

InChI=1S/C8H13NO/c1-8(2,5-7-10)4-3-6-9/h7H,3-5H2,1-2H3 |

Clave InChI |

TTYRZUNSFGODGO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(CCC#N)CC=O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.